3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol
Description
Properties
IUPAC Name |
3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6/c1-19-7-6-12-2-4-15(5-3-12)21-11-14(18)10-20-9-13(17)8-16/h2-5,13-14,16-18H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSHBPKBDXKWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(COCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Formation
The reaction begins with 4-(2-methoxyethyl)phenol and epichlorohydrin in the presence of a base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH). This step forms an epoxide intermediate, 2,3-epoxypropyl-4-(2-methoxyethyl)phenyl ether, through nucleophilic substitution.
Reaction Conditions:
-
Molar Ratio: 1:1.5 (4-(2-methoxyethyl)phenol : epichlorohydrin).
-
Base: Aqueous NaOH (25% w/v) at a molar ratio of 1.136:1 (NaOH : 4-(2-methoxyethyl)phenol).
-
Solvent System: Water and organic solvent (e.g., toluene) for phase separation.
After reaction completion, the organic phase is washed with water adjusted to pH 7–8 to remove residual base and impurities, yielding the epoxide with >90% purity.
Hydrolysis to Diol
The epoxide intermediate undergoes hydrolysis using sulfuric acid (H₂SO₄) to yield the final diol. This step proceeds via acid-catalyzed ring-opening, producing two hydroxyl groups.
Hydrolysis Conditions:
-
Acid Concentration: 10–20% H₂SO₄ in aqueous solution.
Optimized Industrial Synthesis
Recent patents have refined this process to enhance yield and purity while reducing costs. A notable example is US20050107635A1, which outlines an industrial-scale method for Metoprolol synthesis, indirectly optimizing the production of this compound as a by-product.
Key Improvements
Comparative Analysis of Traditional vs. Optimized Methods
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Reaction Temperature | 50–60°C | 40–45°C |
| NaOH Concentration | 10–15% w/v | 25% w/v |
| Epoxide Purity | 80–85% | >90% |
| Hydrolysis Yield | 75–85% | 88–92% |
| By-Product Formation | 5–10% | <3% |
Mechanistic Insights and Side Reactions
The formation of this compound is influenced by competing pathways during hydrolysis:
Competing Ring-Opening Pathways
By-Product Mitigation
-
pH Control: Washing the epoxide with pH 7–8 water removes trace base, reducing elimination reactions.
-
Temperature Modulation: Lower hydrolysis temperatures (60°C vs. 80°C) minimize over-oxidation.
Alternative Synthetic Routes
While the epoxide-hydrolysis route dominates industrial production, alternative methods have been explored:
Direct Glycidylation
4-(2-Methoxyethyl)phenol reacts with glycidol in the presence of Lewis acids (e.g., BF₃·Et₂O), forming the diol in one step. However, this method suffers from poor regioselectivity (<70% yield).
Enzymatic Hydrolysis
Pilot studies using lipases (e.g., Candida antarctica) for epoxide hydrolysis demonstrate modest yields (60–70%) but offer greener alternatives.
Industrial-Scale Challenges and Solutions
Purification Difficulties
The diol’s high polarity complicates isolation via crystallization. Solutions include:
Chemical Reactions Analysis
3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4).
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Metoprolol Tartrate
The primary application of 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol is as an intermediate in the synthesis of Metoprolol Tartrate. This compound is crucial due to its role in enhancing the efficiency and yield of Metoprolol production. The synthesis pathway typically involves several steps where this compound acts as a key intermediate, influencing the overall pharmacological properties of the final product .
1.2 Quality Control and Analytical Chemistry
In pharmaceutical manufacturing, the presence of impurities like this compound necessitates rigorous quality control measures. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to quantify this impurity, ensuring that it remains within acceptable limits to comply with regulatory standards .
Research and Development
2.1 Pharmacological Studies
Research has been conducted to evaluate the pharmacological effects of compounds related to this compound. Studies indicate that variations in the molecular structure can significantly affect the beta-blocking activity, leading to insights into drug design and development for more effective cardiovascular treatments .
2.2 Toxicological Assessments
Toxicological studies are critical for understanding the safety profile of compounds associated with Metoprolol synthesis. Research has highlighted the importance of assessing potential adverse effects that impurities may have on human health, particularly when these compounds are present in pharmaceutical formulations .
Case Studies
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol is primarily related to its role as an impurity in metoprolol. It does not have a direct therapeutic effect but can influence the stability and efficacy of metoprolol. The molecular targets and pathways involved are primarily those associated with metoprolol’s action as a β1 receptor blocker .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares a 1,2-propanediol core with several related molecules, differing primarily in substituents on the aromatic ring or side chains. Key analogs include:
Table 1: Structural and Functional Comparison
Analytical and Regulatory Considerations
Biological Activity
Overview
3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol, also known as Metoprolol Impurity J, is primarily recognized as an impurity associated with the pharmaceutical compound metoprolol, a selective β1 receptor blocker used in treating cardiovascular conditions. This compound has garnered attention due to its potential biological activities and implications for drug safety and efficacy.
- Molecular Formula : C15H24O6
- Molecular Weight : 288.35 g/mol
- CAS Number : 163685-41-4
The biological activity of this compound is primarily linked to its role as an impurity in metoprolol. While it does not exhibit direct therapeutic effects, it can influence the pharmacokinetics and pharmacodynamics of metoprolol by potentially affecting its stability and efficacy. The compound interacts with the same molecular targets as metoprolol, primarily the β1 adrenergic receptors, which are crucial in regulating heart rate and contractility.
Biological Activity and Toxicity
Research indicates that impurities in pharmaceuticals can lead to unexpected biological activities or toxic effects. The toxicity profile of this compound has not been extensively characterized; however, its presence in metoprolol formulations necessitates monitoring due to potential adverse effects associated with impurities.
Key Findings from Studies:
- Toxicological Studies : Limited studies suggest that impurities like this compound may contribute to side effects seen with metoprolol, such as bradycardia or hypotension when present in significant quantities.
- Pharmacokinetic Impact : The presence of this impurity may alter the absorption and distribution of metoprolol, potentially leading to variations in therapeutic outcomes.
Research Applications
The compound serves several roles in scientific research:
- Impurity Profiling : It is used as a reference standard for impurity profiling in pharmaceuticals, ensuring that drug formulations meet safety standards.
- Biological Interaction Studies : Researchers study its interactions with biological systems to understand its potential effects on human health.
Comparative Analysis with Similar Compounds
A comparison with other known impurities in metoprolol reveals distinctions in structure and biological impact. Below is a summary table comparing this compound with related compounds:
| Compound Name | Molecular Formula | Biological Activity | Role |
|---|---|---|---|
| This compound | C15H24O6 | Potentially toxic; affects metoprolol efficacy | Impurity |
| Metoprolol | C15H25NO3 | β1 adrenergic blocker | Therapeutic agent |
| 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | C18H31N O5 | Similar pharmacological profile | Impurity |
Case Studies
Several case studies have highlighted the importance of monitoring impurities like this compound:
- Case Study on Metoprolol Efficacy : A study demonstrated that variations in impurity levels could lead to significant differences in patient responses to metoprolol therapy.
- Toxicology Assessment : An investigation into the toxicological profiles of metoprolol impurities revealed that certain impurities could exacerbate side effects related to cardiovascular medications.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
-
Methodological Answer: Synthesis of glycerol derivatives like this compound typically involves nucleophilic substitution or etherification reactions. For example, similar compounds are synthesized using epoxide ring-opening with phenoxide nucleophiles under alkaline conditions (e.g., NaOH in ethanol) . Optimization requires controlled temperature (40–60°C) and stoichiometric ratios of reactants. Yield can be improved by using phase-transfer catalysts or microwave-assisted synthesis. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.
-
Data Contradiction Analysis: notes that methoxy groups in similar compounds exhibit distinct reactivity compared to ethoxy or chloro derivatives, which may necessitate adjusted reaction times or catalysts .
Q. How can spectroscopic techniques (NMR, IR, HPLC) characterize this compound’s purity and structure?
- Methodological Answer:
- ¹H/¹³C NMR: Identify protons on the methoxyethylphenoxy group (δ ~3.3–3.5 ppm for methoxy; δ ~6.8–7.2 ppm for aromatic protons) and hydroxyl groups (δ ~2.5–4.0 ppm, exchangeable).
- IR: Confirm hydroxyl (broad ~3200–3600 cm⁻¹) and ether (C-O-C stretch ~1100–1250 cm⁻¹) functional groups.
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95% as per ’s standards) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer: Store in sealed, light-resistant containers at 2–8°C in a dry environment. Stability studies for related compounds ( ) indicate degradation risks from humidity (>60% RH) and oxidative agents. Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products like oxidized phenoxy derivatives .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s interactions with oxidizing/reducing agents?
- Methodological Answer: Oxidation with KMnO₄ in acidic conditions likely targets secondary hydroxyl groups, forming ketones or carboxylic acids (as seen in ’s methoxypropanediol derivatives) . Reduction with NaBH₄ may selectively reduce carbonyl impurities without affecting ether linkages. Mechanistic studies should use deuterated solvents for kinetic isotope effect analysis and LC-MS to track intermediates.
Q. How can impurity profiling and control strategies be implemented during synthesis?
- Methodological Answer:
- Impurity Identification: Use LC-HRMS to detect byproducts such as incomplete substitution analogs (e.g., mono- or di-substituted glycerols) or hydrolyzed derivatives () .
- Control Strategies: Adjust reaction pH to minimize hydrolysis (pH 7–9) and employ gradient elution in preparative HPLC for isolation. highlights the importance of monitoring isopropylamino byproducts in related compounds .
Q. What computational models predict the compound’s pharmacokinetic or thermodynamic properties?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate solubility in water/DMSO using AMBER or GROMACS, leveraging logP values (~1.5–2.0 estimated from ’s C17H20O5 analog) .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict reactive sites for electrophilic attack (e.g., hydroxyl groups).
Contradictions and Mitigation
- Storage Conditions: recommends dry storage at room temperature, while advises refrigeration. Resolve by testing both conditions for batch-specific stability .
- Safety Protocols: classifies similar compounds as skin irritants (H315), whereas reports no hazards. Apply universal precautions: use gloves, goggles, and fume hoods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
